
TB5
Overview
Description
TB5 is a multifunctional compound/alloy referenced across diverse scientific domains. Its identity and applications vary significantly depending on context:
Preparation Methods
TB5 can be synthesized using various routes, but specific synthetic methods are not widely documented. Industrial production methods may involve chemical synthesis or extraction from natural sources. Further research is needed to elucidate detailed synthetic pathways and reaction conditions.
Chemical Reactions Analysis
TB5 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions are also not well-documented. Researchers should explore this compound’s reactivity further to uncover its full chemical profile.
Scientific Research Applications
Applications in Medical Imaging
1. Imaging Tracers:
TB5, particularly its isotopes like Terbium-155, is being investigated as an imaging tracer in single photon emission computed tomography (SPECT). Terbium-155 has a half-life of 5.32 days and has shown promise for producing high-quality images even at low doses. This capability is crucial for minimizing radiation exposure during diagnostic procedures .
2. Theranostic Applications:
The combination of diagnostic and therapeutic functions (theranostics) is a significant advantage of using this compound isotopes. For example, the administration of Terbium-155 alongside therapeutic isotopes can enhance personalized medicine approaches by allowing simultaneous imaging and treatment .
Electrical Properties and Material Science
1. Electrical Resistance Studies:
Research on the electrical resistance of this compound compounds has revealed valuable insights into their temperature dependence and magnetization properties. Studies have shown that these compounds can exhibit unique electrical behaviors between 10 K and 300 K, which are essential for applications in electronic devices and sensors .
2. Magnetic Properties:
The magnetic characteristics of this compound compounds make them suitable for applications in magnetic materials research. Understanding these properties can lead to advancements in data storage technologies and other electronic applications.
Table 1: Properties of Terbium Isotopes
Isotope | Half-Life (days) | Emission Type | Application Area |
---|---|---|---|
Terbium-155 | 5.32 | Gamma radiation | SPECT imaging |
Terbium-161 | 6.92 | Beta radiation | Therapeutic applications |
Table 2: Electrical Properties of this compound Compounds
Temperature (K) | Resistivity (Ω·m) | Magnetization (emu/g) |
---|---|---|
10 | X1 | Y1 |
100 | X2 | Y2 |
300 | X3 | Y3 |
(Note: The resistivity and magnetization values are placeholders and should be replaced with actual data from relevant studies.)
Case Studies
Case Study 1: Preclinical Trials with Terbium-155
Recent preclinical trials have demonstrated that Terbium-155 can be effectively used as an imaging agent with high resolution. The trials involved administering the isotope to animal models, followed by SPECT imaging to assess its distribution and efficacy. Results indicated excellent imaging quality, supporting its potential use in clinical settings .
Case Study 2: Electrical Resistance Analysis
A detailed study on the temperature dependence of this compound compounds showed significant changes in resistivity at varying temperatures, indicating potential applications in thermoelectric materials. The findings suggest that optimizing these compounds could lead to advancements in energy conversion technologies .
Mechanism of Action
TB5’s mechanism of action involves binding to the active site of hMAO-B, preventing the breakdown of neurotransmitters like dopamine. By inhibiting hMAO-B, this compound increases dopamine levels, potentially influencing mood and cognition.
Comparison with Similar Compounds
TB5 as a Titanium Alloy
This compound (Ti-15V-3Al-3Cr-3Sn) is a β-phase titanium alloy known for exceptional cold formability, moderate strength (~800–1000 MPa yield strength), and corrosion resistance. It is widely used in aerospace (e.g., engine components, fasteners) and medical devices due to its biocompatibility and resistance to hydraulic oils and acids .
This compound as a Biochemical Compound
In pharmacology, this compound is a selective and reversible inhibitor of human monoamine oxidase B (hMAO-B) with a Ki of 0.11 ± 0.01 μM. It exhibits low cytotoxicity (95.75% cell viability at 5 μM) and competitive inhibition kinetics .
Comparative Analysis of this compound with Similar Compounds/Alloys
This compound Titanium Alloy vs. Other Titanium Alloys
Key Comparisons (Data Table):
Research Findings:
- Corrosion : this compound outperforms TB8 and industrial pure titanium in reducing acids (HCl, H2SO4) but underperforms in alkaline environments .
- Oxidation : this compound’s β-phase structure leads to faster oxygen diffusion, causing thicker oxide layers than α-phase alloys like TA2 .
- Applications : this compound is preferred over TB8 in hydraulic oil-exposed environments (e.g., aircraft engines) due to superior corrosion resistance .
This compound (hMAO-B Inhibitor) vs. Related Pharmacological Agents
Key Comparisons (Data Table):
Research Findings:
- Selectivity : this compound’s isopropyl phenyl moiety enhances hMAO-B specificity, unlike TB7’s 3,4,5-trimethoxyphenyl group, which lacks enzyme selectivity .
- Reversibility : this compound’s inhibition is fully reversed after dialysis, unlike some irreversible MAO inhibitors .
Critical Notes on Comparative Performance
Titanium Alloys
- Trade-offs : this compound sacrifices high-temperature stability (due to β-phase) for superior cold formability and acid resistance .
- Microstructural Control : Dynamic recrystallization in this compound during hot deformation improves workability but requires precise temperature control to avoid instability .
Biochemical Compounds
- Therapeutic Potential: this compound’s low cytotoxicity and reversibility make it a safer candidate for neurodegenerative disease treatment compared to non-selective agents like TB7 .
Biological Activity
TB5, a compound with the CAS number 948841-07-4, has garnered attention in recent years for its potential biological activities, particularly in the context of tuberculosis (TB) treatment. This article explores the synthesis, mechanisms, and biological effects of this compound, focusing on its antitubercular properties and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds that have been synthesized to enhance their efficacy against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure can influence biological activity.
Key Structural Features
- Core Structure : this compound features a unique heterocyclic framework that is believed to interact effectively with Mtb.
- Functional Groups : The presence of specific functional groups enhances its lipophilicity and membrane permeability.
The mechanism through which this compound exerts its biological activity involves several pathways:
- Inhibition of Cell Wall Synthesis : this compound has been shown to inhibit enzymes critical for the synthesis of the mycobacterial cell wall.
- Intracellular Activity : It can penetrate human macrophages, where it suppresses the growth of intracellular Mtb, making it effective against latent infections.
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound, particularly its Minimum Inhibitory Concentration (MIC) values against various strains of Mtb.
Compound | MIC (μg/mL) | Target Strain |
---|---|---|
This compound | 0.16 | Mtb H37Rv |
Reference Compound | 0.31 | Standard anti-TB drug |
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety profile of this compound:
-
In Vitro Studies :
- This compound demonstrated significant antitubercular activity with an MIC value of 0.16 μg/mL against the H37Rv strain, indicating potent efficacy compared to standard treatments .
- The compound was also effective against mutant strains resistant to common anti-TB drugs, showcasing its potential as a second-line treatment option.
-
In Vivo Efficacy :
- Animal models have been employed to assess the pharmacokinetics and tolerability of this compound. In one study, mice treated with this compound showed a reduction in bacterial load in lung tissues after infection with Mtb .
- Long-term dosing studies indicated that this compound maintained effective plasma concentrations over extended periods, suggesting a favorable dosing regimen.
- Pharmacokinetic Properties :
Q & A
Basic Research Questions
Q. What is TB5, and how is it operationally defined across different scientific disciplines?
- This compound is context-dependent:
- Virology : A monoclonal antibody epitope localized in the adenovirus fiber knob domain, common to serotypes Ad2, Ad5, and Ad3 .
- Neuroscience : A theta-burst stimulation paradigm (5 bursts of 5 stimuli at 100 Hz) used to induce long-term potentiation (LTP) in hippocampal studies .
- Optical Communications : A turbulence level (e.g., "this compound" in orbital angular momentum experiments) used to benchmark CNN model accuracy under varying channel conditions .
Q. What experimental designs are standard for investigating this compound in electrophysiology?
- Core Protocol : Use a two-pathway stimulation setup to isolate this compound-induced LTP, ensuring non-decremental plasticity measurements. Include controls for baseline synaptic transmission and post-tetanic potentiation .
- Data Collection : Record field excitatory postsynaptic potentials (fEPSPs) pre- and post-TB5 stimulation. Validate reproducibility across ≥10 slices per experimental group .
- Methodological Tip: Adhere to open-access electrophysiology frameworks (e.g., protocols in Larson & Munkácsy, 2015) to ensure comparability with prior studies .
Q. How do I validate this compound’s role in adenovirus serotype analysis?
- Antibody Specificity Testing : Perform Western blotting and immunofluorescence using this compound against recombinant fiber knob proteins (e.g., Ad2/Ad5/Ad3) and negative controls (uninfected Sf9 cells) .
- Cross-Reactivity Assays : Compare this compound binding affinity across serotypes via ELISA or surface plasmon resonance (SPR) .
- Methodological Tip: Use baculovirus expression systems (e.g., AcMNPV) to produce fiber knob domains for controlled in vitro validation .
Advanced Research Questions
Q. How can this compound parameters be optimized to reconcile conflicting LTP results across studies?
- Variable Testing : Systematically adjust burst frequency (5–20 Hz), inter-burst intervals, and stimulus intensity while monitoring fEPSP slopes. Use factorial designs to isolate critical parameters .
- Contradiction Analysis : Compare outcomes with prior studies using meta-analytical tools (e.g., PRISMA guidelines) to identify confounding factors (e.g., animal strain, slice preparation) .
- Methodological Tip: Apply mixed-effects models to account for variability in slice viability and electrode placement .
Q. How to address contradictions in CNN classification accuracy for this compound-level turbulence data?
- Data Normalization : Standardize input turbulence levels (this compound, TB10, TB15) across datasets to mitigate channel condition variability .
- Model Robustness Testing : Compare architectures (e.g., ResNet vs. DenseNet) using stratified k-fold cross-validation. For example, ResNet achieves 98.8% accuracy at this compound but drops to 87.8% at TB15, highlighting turbulence-dependent performance .
- Methodological Tip: Use ablation studies to identify layers most sensitive to turbulence noise .
Q. What strategies ensure reproducibility in this compound-based experiments?
- Protocol Transparency : Detail this compound stimulation parameters (e.g., 100 Hz intraburst frequency, 5 Hz burst frequency) and adenovirus purification methods in supplementary materials .
- Data Sharing : Publish raw electrophysiological traces, antibody validation datasets, and model training code in repositories like Zenodo or Figshare .
- Methodological Tip: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and code .
Q. How can this compound be leveraged for interdisciplinary research (e.g., neuro-virology)?
- Comparative Epitope Mapping : Use this compound to study adenovirus-host interactions in neural tissues, correlating fiber knob binding with neuroinflammatory markers .
- Cross-Domain Validation : Apply this compound stimulation paradigms to in vitro adenovirus-infected neuronal cultures to assess plasticity changes post-infection .
- Methodological Tip: Integrate single-cell RNA sequencing with electrophysiology to map molecular pathways affected by this compound interactions .
Q. Methodological Frameworks
- For Contradiction Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- For Experimental Design : Employ PICO (Population, Intervention, Comparison, Outcome) for structured variable selection .
- For Data Analysis : Follow the Beilstein Journal’s guidelines for separating results (data tables) from discussion (interpretation) .
Properties
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDLBSWTKNYCY-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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